molecular formula C13H20N2O2S B2746643 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea CAS No. 1351608-96-2

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2746643
CAS No.: 1351608-96-2
M. Wt: 268.38
InChI Key: YHEDZKWSTPKLRK-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a cyclohexyl-hydroxyethyl substituent and a thiophen-2-yl group.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c16-11(10-5-2-1-3-6-10)9-14-13(17)15-12-7-4-8-18-12/h4,7-8,10-11,16H,1-3,5-6,9H2,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEDZKWSTPKLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves the reaction of cyclohexylamine with thiophene-2-carboxylic acid, followed by the addition of isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or the cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene Moieties

  • TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea): Substituents: Incorporates a thiophenylthiazole group and a cyanophenyl moiety.
  • Compound 5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea) :

    • Substituents: Pyridinyl core with methyl and fluorophenyl groups.
    • Properties: Melting point 217–219°C; synthesis yield 60% .
    • Bioactivity: Evaluated against 60 cancer cell lines, suggesting thiophene’s role in anticancer activity .

Cyclohexyl-Containing Ureas

  • 1-Cyclohexyl-3-(2-hydroxyphenyl)urea :

    • Substituents: Hydroxyphenyl instead of thiophene.
    • Properties: Reduced aromatic interactions due to lack of thiophene; molecular weight 234.29 .
    • Applications: Structural simplicity may favor solubility but limit target specificity.
  • Compound 21 (1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea) :

    • Substituents: Benzo-thiadiazole replaces thiophene.
    • Synthesis: 48% yield; similar coupling methods to the target compound .
    • Bioactivity: Acts as a PRMT3 inhibitor, highlighting the impact of heterocycle choice on target selectivity .

Adamantyl-Based Ureas

  • Compound 40 (1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea) :
    • Substituents: Adamantyl group and oxadiazole-thiophene hybrid.
    • Properties: Higher lipophilicity due to adamantane; melting point 211–213°C .
    • Bioactivity: Anti-tuberculosis activity suggests adamantane’s role in enhancing membrane penetration .

Nitrosoureas with Cyclohexyl Groups

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea :
    • Substituents: Nitroso and chloroethyl groups.
    • Pharmacokinetics: Rapid plasma degradation (t½ ~5 min) but significant CNS penetration (3× higher CSF concentration than plasma) .
    • Bioactivity: Anticancer activity against leukemia L1210, though toxicity limits clinical use .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Melting Point (°C) Bioactivity Highlights Reference
Target Compound Urea 2-Cyclohexyl-2-hydroxyethyl, thiophen-2-yl N/A Potential PRMT3 inhibition
TTU6 Urea 4-Cyanophenyl, thiophenylthiazole 199–201 Anti-tuberculosis (MABA assay)
Compound 5h Urea 4-Fluorophenyl, pyridinyl-thiophene 217–219 Anticancer (60-cell line panel)
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Urea Cyclohexyl, 2-hydroxyphenyl N/A N/A
Compound 40 (Adamantyl-oxadiazole) Urea 1-Adamantyl, oxadiazole-thiophene 211–213 Anti-tuberculosis
1-(2-Chloroethyl)-3-cyclohexylnitrosourea Nitrosourea Chloroethyl, cyclohexyl N/A Antileukemic (L1210 model)

Key Findings and Implications

  • Substituent Effects :
    • Cyclohexyl-hydroxyethyl: May balance lipophilicity and solubility, enhancing blood-brain barrier penetration compared to adamantyl derivatives .
    • Adamantyl: Increases metabolic stability but may reduce solubility .
  • Synthetic Accessibility : Moderate yields (48–69%) are common across analogues, reflecting challenges in urea derivatization .

Biological Activity

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial, anticancer, and antituberculosis properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a urea moiety substituted with a cyclohexyl group and a thiophene ring, which are known to influence its biological interactions. The structural formula can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

Antibacterial Activity

Recent studies have demonstrated that thiourea derivatives, including compounds similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea, exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for thiourea derivatives against various bacterial strains ranged from 40 to 50 µg/mL. Notably, these compounds showed comparable inhibition zones to standard antibiotics like ceftriaxone, indicating their potential as effective antibacterial agents .
Bacterial StrainInhibition Zone (mm)
Enterococcus faecalis29
Pseudomonas aeruginosa24
Salmonella typhi30
Klebsiella pneumoniae19

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. Compounds similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(thiophen-2-yl)urea have shown promising results in targeting cancer cell lines:

  • IC50 Values : Various studies reported IC50 values ranging from 3 to 20 µM for different cancer types, indicating substantial efficacy against pancreatic, prostate, and breast cancer cell lines. For example, a specific derivative displayed an IC50 of as low as 1.50 µM against human leukemia cells .

Antituberculosis Activity

The compound’s potential as an antituberculosis agent has also been investigated. Thiourea derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis:

  • Activity Against Strains : In studies involving multiple strains of M. tuberculosis, certain derivatives exhibited high activity levels, suggesting that structural modifications can enhance therapeutic efficacy against resistant strains .

Case Studies

  • Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial effects of various thiourea derivatives against clinical isolates of bacteria. The results indicated that modifications in the thiophene ring significantly influenced the antibacterial activity.
  • Anticancer Evaluation : Another pivotal study assessed the anticancer properties of a series of thiourea derivatives in vitro. The findings revealed that compounds with specific substitutions on the thiophene ring had enhanced potency against breast cancer cell lines.

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